molecular formula C24H23Cl2N5O2 B2396488 9-Benzyl-3-[(2,4-dichlorophenyl)methyl]-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione CAS No. 893996-80-0

9-Benzyl-3-[(2,4-dichlorophenyl)methyl]-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione

Cat. No. B2396488
CAS RN: 893996-80-0
M. Wt: 484.38
InChI Key: WMGWIHUNOIHCPL-UHFFFAOYSA-N
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Description

9-Benzyl-3-[(2,4-dichlorophenyl)methyl]-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione is a useful research compound. Its molecular formula is C24H23Cl2N5O2 and its molecular weight is 484.38. The purity is usually 95%.
BenchChem offers high-quality 9-Benzyl-3-[(2,4-dichlorophenyl)methyl]-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 9-Benzyl-3-[(2,4-dichlorophenyl)methyl]-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione including the price, delivery time, and more detailed information at info@benchchem.com.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 9-Benzyl-3-[(2,4-dichlorophenyl)methyl]-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione involves the condensation of 2,4-dichlorobenzylamine with 7,8-dihydro-6H-purine-2,4-dione followed by alkylation with 1,7-dimethylxanthine and benzyl bromide. The resulting intermediate is then subjected to oxidation and deprotection to yield the final product.", "Starting Materials": [ "2,4-dichlorobenzylamine", "7,8-dihydro-6H-purine-2,4-dione", "1,7-dimethylxanthine", "benzyl bromide", "sodium hydride", "acetic anhydride", "hydrogen peroxide", "sodium hydroxide", "methanol", "chloroform", "water" ], "Reaction": [ "Step 1: Condensation of 2,4-dichlorobenzylamine with 7,8-dihydro-6H-purine-2,4-dione in the presence of acetic anhydride and sodium hydride to yield 9-(2,4-dichlorobenzyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione.", "Step 2: Alkylation of the intermediate from step 1 with 1,7-dimethylxanthine and benzyl bromide in the presence of sodium hydride and methanol to yield 9-Benzyl-3-[(2,4-dichlorophenyl)methyl]-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione.", "Step 3: Oxidation of the intermediate from step 2 with hydrogen peroxide in the presence of sodium hydroxide and water to yield the corresponding N-oxide.", "Step 4: Deprotection of the N-oxide intermediate from step 3 with methanol and chloroform to yield the final product, 9-Benzyl-3-[(2,4-dichlorophenyl)methyl]-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione." ] }

CAS RN

893996-80-0

Product Name

9-Benzyl-3-[(2,4-dichlorophenyl)methyl]-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione

Molecular Formula

C24H23Cl2N5O2

Molecular Weight

484.38

IUPAC Name

9-benzyl-3-[(2,4-dichlorophenyl)methyl]-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione

InChI

InChI=1S/C24H23Cl2N5O2/c1-15-11-29(13-16-6-4-3-5-7-16)23-27-21-20(30(23)12-15)22(32)31(24(33)28(21)2)14-17-8-9-18(25)10-19(17)26/h3-10,15H,11-14H2,1-2H3

InChI Key

WMGWIHUNOIHCPL-UHFFFAOYSA-N

SMILES

CC1CN(C2=NC3=C(N2C1)C(=O)N(C(=O)N3C)CC4=C(C=C(C=C4)Cl)Cl)CC5=CC=CC=C5

solubility

not available

Origin of Product

United States

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